6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H7BrF3NO and its molecular weight is 282.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Studies :
- A study describes the synthesis of various benzoxazine derivatives and their subsequent testing for antibacterial activities. Notably, 2H,4H-2-[2'H-3'-thioxo-4'-substituted phenyl-1',2',4'-triazole-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine was found to be effective against both Gram-positive and Gram-negative bacteria (Dabholkar & Gavande, 2012).
Antimicrobial Activity of Quinazolinones :
- Another study explored the synthesis of quinazolinones, which are derivatives of benzoxazine, for their antimicrobial properties. This research is significant in the context of developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Organic Synthesis Applications :
- In the field of organic synthesis, benzoxazine compounds have been used for creating various chemically interesting and potentially useful molecules. For instance, a study demonstrated the synthesis of novel benzoxazine compounds using a palladium-catalyzed reaction (Berezin & Koutentis, 2011).
Antitumor Agent Synthesis :
- Benzoxazine derivatives have been synthesized and evaluated for their antitumor activities. A study showed that certain benzoxazine derivatives demonstrated inhibition against tumor cells, with one compound exhibiting significant activity against HepG2 cancer cells (Li et al., 2014).
Polymerization and Thermal Stability :
- A research article focused on the synthesis of brominated benzoxazine monomers and the thermal stability of the polymers derived from them. This is particularly relevant in material science for developing new polymers with improved properties (Li et al., 2010).
Neuroprotective Activity of Antioxidants :
- The neuroprotective activity of certain benzoxazine antioxidants was studied, revealing their potential in preventing damage in models of brain injury, which could have implications in treating conditions like cerebral palsy (Largeron et al., 2001).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMSPNPXJRRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.